6-Acetyl-N-caboxylate Melatonin Ethyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

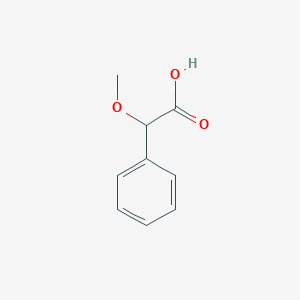

6-Acetyl-N-caboxylate Melatonin Ethyl Ester (6-ANMEE) is an important compound for research in the field of melatonin and its related effects. It is a derivative of melatonin and is synthesized in the body via acetylation of melatonin. 6-ANMEE is found to be more stable than melatonin and is used in a variety of laboratory experiments, such as those involving the study of melatonin's biochemical and physiological effects.

科学的研究の応用

Plant Growth and Development

6-Acetyl-N-carboxylate Melatonin Ethyl Ester, a derivative of melatonin, holds promise in various scientific research applications, particularly in plant biology. While the direct studies on this specific compound are limited, insights from research on melatonin (N-acetyl-5-methoxytryptamine) provide a foundational understanding of its potential applications, as melatonin itself is widely studied for its roles in plant growth, development, and stress response. Melatonin has been identified in numerous plant species, where it functions similarly to its roles in animals, including regulation of circadian rhythms, enhancement of stress tolerance, and promotion of growth (Hernández-Ruiz & Arnao, 2018; Nawaz et al., 2016).

Stress Tolerance in Plants

Research demonstrates that melatonin significantly enhances plant resilience against abiotic stresses such as salinity, drought, and temperature extremes. For example, exogenous application of melatonin has been shown to improve salt stress tolerance in maize seedlings by enhancing their antioxidant and photosynthetic capacities (Chen et al., 2018). This indicates that derivatives like 6-Acetyl-N-carboxylate Melatonin Ethyl Ester could potentially be utilized to confer similar protective effects.

Antioxidant Properties

Melatonin is also recognized for its potent antioxidant properties, which are beneficial in both plant and animal systems. It plays a crucial role in mitigating oxidative stress by scavenging reactive oxygen species (ROS), thus protecting cellular components from damage. This antioxidant capacity extends to the protection against environmental stresses, thereby improving the overall health and longevity of plants (Reiter et al., 2016).

Support of Plant Development

Beyond stress response, melatonin influences plant development processes such as seed germination, root growth, and fruit ripening. It's been shown to stimulate the expansion of cotyledons in lupin, suggesting a role in early plant growth stages and possibly enhancing crop yield and health (Hernández-Ruiz & Arnao, 2008).

Potential in Human Health and Disease Prevention

While the focus here is on plant applications, it's worth noting the broader impact of melatonin research, including its potential in human health, particularly in neuroprotection, cancer therapy, and as an anti-inflammatory agent. Its derivatives, including 6-Acetyl-N-carboxylate Melatonin Ethyl Ester, might offer novel insights into developing therapies for various diseases by leveraging its antioxidant and anti-inflammatory properties (Watson et al., 2016; Nabavi et al., 2019).

特性

IUPAC Name |

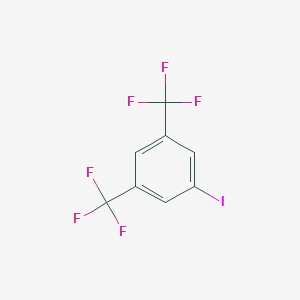

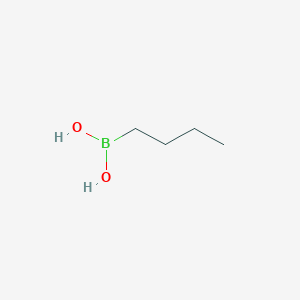

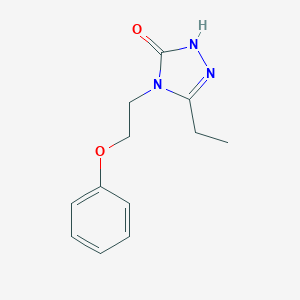

ethyl 3-(2-acetamidoethyl)-6-acetyl-5-methoxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5/c1-5-25-18(23)20-10-13(6-7-19-12(3)22)15-9-17(24-4)14(11(2)21)8-16(15)20/h8-10H,5-7H2,1-4H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCAAXMIAGUBJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C=C(C2=CC(=C(C=C21)C(=O)C)OC)CCNC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472302 |

Source

|

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Acetyl-N-caboxylate Melatonin Ethyl Ester | |

CAS RN |

188397-05-9 |

Source

|

| Record name | AGN-PC-00FUOO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 2-methyl-, [1R-(1alpha,2alpha,4alpha)]-(9CI)](/img/structure/B128865.png)